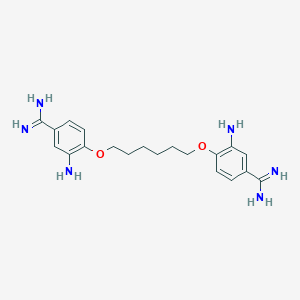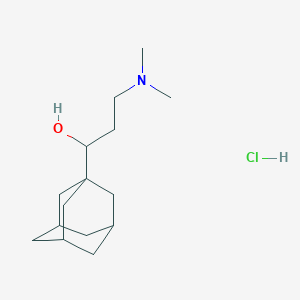
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C15H28ClNO and a molecular weight of 273.84 g/mol. This compound is known for its unique structure, which includes an adamantane core, a dimethylaminoethyl group, and a methanol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of adamantane with formaldehyde and dimethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and advanced purification techniques to achieve consistent product quality.
Analyse Chemischer Reaktionen
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cellular processes and molecular interactions due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the dimethylaminoethyl group can interact with various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride can be compared with other similar compounds, such as:
1-ADAMANTANEMETHANOL: Lacks the dimethylaminoethyl group, resulting in different chemical properties and applications.
1-ADAMANTANEMETHANOL, alpha-(2-AMINOETHYL)-, HYDROCHLORIDE: Contains an aminoethyl group instead of a dimethylaminoethyl group, leading to variations in reactivity and biological activity.
1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, SULFATE: The sulfate salt form, which may have different solubility and stability characteristics.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
31878-59-8 |
|---|---|
Molekularformel |
C15H28ClNO |
Molekulargewicht |
273.84 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H27NO.ClH/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,17H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
VLLNJDMHDJRNFK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
Kanonische SMILES |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
Key on ui other cas no. |
768-95-6 |
Piktogramme |
Flammable; Irritant |
Synonyme |
1-Hydroxy adamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


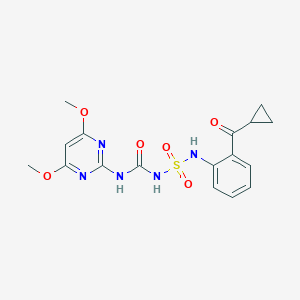
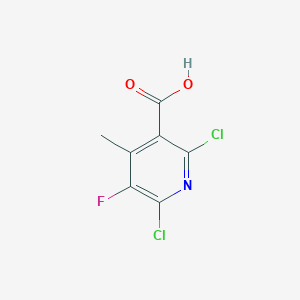
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
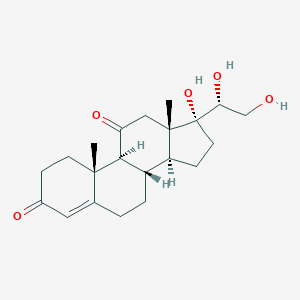

![(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B145591.png)

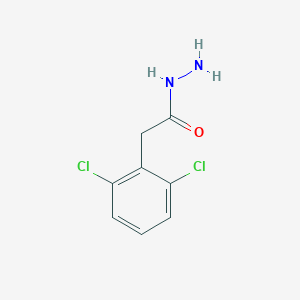
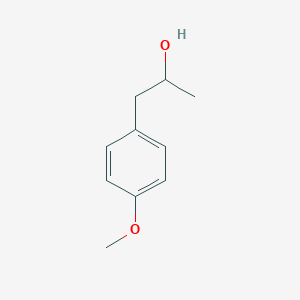
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
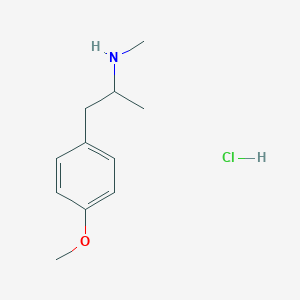
![1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B145600.png)
